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Compound of Interest

Compound Name: (-)-Pyridoxatin

Cat. No.: B1193444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of (-)-Pyridoxatin, a

naturally occurring pyridone derivative with significant biological activities, including free-radical

scavenging and matrix metalloproteinase-2 (MMP-2) inhibition.[1] Originally isolated from the

fungus Acremonium sp., the determination of its complex structure, including its absolute

stereochemistry, involved a combination of spectroscopic techniques and chemical analysis.[2]

Spectroscopic Data Analysis
The foundational step in elucidating the structure of (-)-Pyridoxatin was the comprehensive

analysis of its spectroscopic data. High-resolution mass spectrometry, along with 1D and 2D

nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy,

provided the necessary pieces to assemble the molecular puzzle.

Mass Spectrometry (MS)
High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was crucial in

determining the molecular formula of (-)-Pyridoxatin.

Ion m/z (Observed) m/z (Calculated) Molecular Formula

[M+H]⁺ 264.1598 264.1600 C₁₅H₂₂NO₃
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Table 1: High-Resolution Mass Spectrometry Data for (-)-Pyridoxatin.

Experimental Protocol: HR-FAB-MS The high-resolution mass spectrum was acquired on a

JEOL JMS-SX102A mass spectrometer using a glycerol matrix. The observed mass of the

protonated molecule [M+H]⁺ was compared with the calculated mass for the proposed

molecular formula, C₁₅H₂₁NO₃, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy, including 2D correlation experiments like COSY, HMQC, and

HMBC, were instrumental in establishing the connectivity of atoms within the molecule. The

spectra were recorded in DMSO-d₆.
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Position δc (ppm) δн (ppm) Multiplicity J (Hz)

COSY

Correlatio

ns

HMBC

Correlatio

ns

2 162.7 - - - - H-5, H-6

3 114.2 - - - -
H-1', H-5,

H-6

4 155.1 - - - - H-5, H-6

5 100.2 6.25 d 7.5 H-6 C-3, C-4

6 129.8 7.58 d 7.5 H-5 C-2, C-4

1' 42.1 2.85 m - H-2', H-6'
C-3, C-2',

C-5'

2' 39.8 1.95 m -
H-1', H-3',

H-7'

C-1', C-3',

C-4', C-7'

3' 30.1 1.25, 1.60 m - H-2', H-4'
C-2', C-4',

C-5'

4' 34.5 1.75 m -
H-3', H-5',

H-10

C-2', C-5',

C-6', C-10

5' 27.2 0.95, 1.50 m - H-4', H-6'
C-1', C-3',

C-4', C-6'

6' 32.5 1.85 m -
H-1', H-5',

H-11

C-1', C-4',

C-5', C-11

7' 142.1 5.65 ddd
17.5, 10.5,

8.0

H-2', H-8'a,

H-8'b
C-2'

8'a 114.5 4.98 d 17.5 H-7' C-2'

8'b 114.5 4.92 d 10.5 H-7' C-2'

9 (C4'-

CH₃)
22.1 0.85 d 6.5 H-4'

C-3', C-4',

C-5'
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10 (C6'-

CH₃)
19.8 0.90 d 7.0 H-6'

C-1', C-5',

C-6'

Table 2: ¹H and ¹³C NMR Spectroscopic Data for (-)-Pyridoxatin (DMSO-d₆).

Experimental Protocol: NMR Spectroscopy ¹H and ¹³C NMR spectra were recorded on a Bruker

AM-500 spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts (δ) are reported

in parts per million (ppm) relative to the solvent peak of DMSO-d₆ (δн 2.50; δc 39.5). Coupling

constants (J) are reported in Hertz (Hz). 2D NMR experiments (COSY, HMQC, HMBC) were

performed using standard Bruker pulse programs.

Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy
IR and UV-Vis spectroscopy provided information about the functional groups present in (-)-
Pyridoxatin.

Spectroscopy Wavelength/Wavenumber
Functional Group

Assignment

UV-Vis (MeOH) λmax 235, 310 nm Conjugated pyridone system

IR (KBr) νmax 3400, 1650, 1600 cm⁻¹ O-H, C=O, C=C stretching

Table 3: IR and UV-Vis Spectroscopic Data for (-)-Pyridoxatin.

Experimental Protocol: IR and UV-Vis Spectroscopy The UV-Vis spectrum was recorded in

methanol on a Hitachi U-3200 spectrophotometer. The IR spectrum was obtained as a KBr

pellet on a JASCO IR-810 spectrophotometer.

Planar Structure and Relative Stereochemistry
Elucidation
The interpretation of the spectroscopic data led to the elucidation of the planar structure and

the relative stereochemistry of the cyclohexyl ring.
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Logical workflow for the structure elucidation of (-)-Pyridoxatin.

The HMBC correlations were key in connecting the substituted cyclohexyl moiety to the 1,4-

dihydroxypyridin-2-one core at the C-3 position. Specifically, correlations from the proton at C-

1' of the cyclohexyl ring to C-3 of the pyridone ring established this linkage.

The relative stereochemistry of the four chiral centers in the cyclohexyl ring was determined

through Nuclear Overhauser Effect (NOE) experiments.
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Key NOE Correlations in the Cyclohexyl Ring

H-1'

H-6'
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H-2'
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H-10 (CH₃)

 cis

Click to download full resolution via product page

Key NOE correlations for determining relative stereochemistry.

The observed NOE between H-1' and H-6' indicated their cis relationship. Similarly, the NOE

between H-2' and the vinyl group (H-11), and between H-6' and the methyl group (H-10),

established the relative configurations of the substituents on the cyclohexyl ring as depicted in

the final structure.

Absolute Stereochemistry
The IUPAC name, 3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-

one, defines the absolute configuration of (-)-Pyridoxatin.[3] While the original publication by

Teshima et al. established the relative stereochemistry, the definitive assignment of the

absolute configuration often requires further experimentation, such as X-ray crystallography of
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a suitable derivative or the application of Mosher's method.[4][5] In the absence of a published

single-crystal X-ray structure of the natural product itself, the assignment is likely based on

comparison with synthesized stereoisomers or through chiroptical methods.

Final Structure
Based on the comprehensive analysis of all spectroscopic data, the chemical structure of (-)-
Pyridoxatin was unequivocally determined.

Chemical Structure of (-)-Pyridoxatin.

This guide provides a detailed overview of the key experimental data and logical processes

involved in the structural elucidation of (-)-Pyridoxatin. The combination of various

spectroscopic techniques allowed for the complete determination of its chemical structure,

which is essential for understanding its biological activity and for guiding future drug

development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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